
1-(2-Methoxyethyl)indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)indole-7-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)indole-7-carbaldehyde typically involves the modification of the indole ring system. One common method is the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene and involving several key intermediates . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)indole-7-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2-Methoxyethyl)indole-7-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, altering their activity .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and as a precursor for biologically active molecules.
1-(2-Methoxyethyl)-7-methyl-1H-indole-2-carbaldehyde: Another indole derivative with similar synthetic routes and applications.
Uniqueness: 1-(2-Methoxyethyl)indole-7-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers alike.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)indole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-10-3-2-4-11(9-14)12(10)13/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
ZREWJPOGHIEZLD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C1C(=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
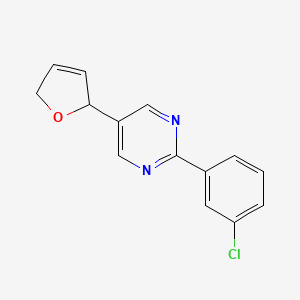


![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
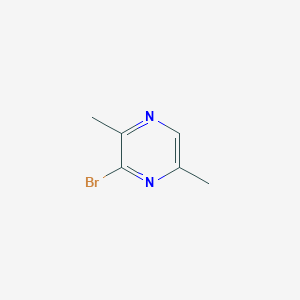

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
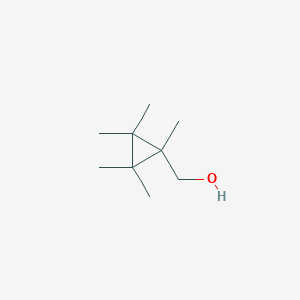
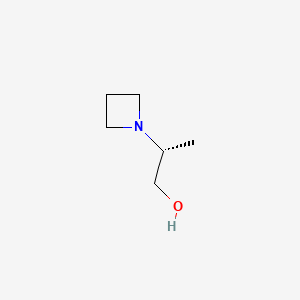
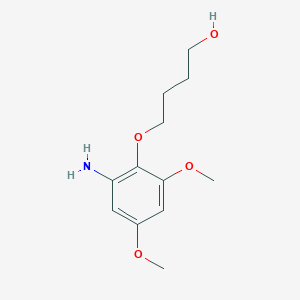
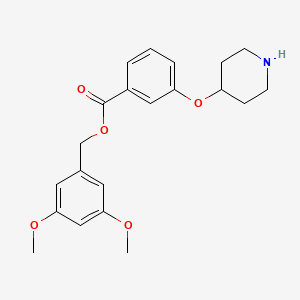
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
